molecular formula C6H3NO2 B150028 Furan-2-carbonyl cyanide CAS No. 6047-91-2

Furan-2-carbonyl cyanide

Cat. No. B150028
CAS RN: 6047-91-2
M. Wt: 121.09 g/mol
InChI Key: BITJKGFKDMCINV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives has been explored through various catalytic methods. In one study, indeno[1,2-c]furans were synthesized using a cobalt-catalyzed radical-polar crossover cyclization of o-alkynylaryl β-dicarbonyls, which are readily available compounds . Another approach involved the rhodium(II) acetate catalyzed reaction of alpha-diazo carbonyl compounds with different nucleophiles, leading to the formation of cycloalkyl fused furan-3-ones with complete diastereoselectivity . Additionally, a "criss-cross" cycloaddition reaction of isocyanides to 1,4-diphenylbutine-1,4-dione was employed to produce 1H,4H-furo[3,4-c]furans, with the constitution and configuration confirmed by X-ray analysis and other spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the synthesized furan derivatives were confirmed using various analytical techniques. Single-crystal X-ray analysis was pivotal in determining the structure of the 2,2′-bifurans and 2-(thiophen-2-yl)furans synthesized through a multi-component reaction involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates . Similarly, the constitution and configuration of 1H,4H-furo[3,4-c]furans were ascertained by X-ray analysis, IR, MS, and 13C NMR data .

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. For instance, the Paternò-Büchi reaction of acyl cyanides with furan yielded bicyclic oxetanes, with varying endo/exo ratios . In another study, alkyl isocyanides reacted with 3-benzylidene-2,4-pentanedione to yield densely functionalized furans through a formal [1+4] cycloaddition reaction . Moreover, the hydrogenation of 2-(2-methylcyclopropyl)- and 2-(2-cyclopropylcyclopropyl)-furans resulted in the formation of 2-butyl- and 2-hexyl-tetrahydrofurans, respectively, with the hydrogenation of the furan nucleus being accompanied by the opening of the cyclopropane ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The photophysical properties and DFT calculations of indeno[1,2-c]furans suggest promising electronic and optical properties, which are significant for applications in materials chemistry . The diastereoselective synthesis of cycloalkyl fused furan-3-ones also highlights the importance of stereochemistry in determining the physical properties of these compounds . The characterization of novel colored Maillard reaction products from furan-2-carboxaldehyde and amino acids further demonstrates the diverse reactivity and potential applications of furan derivatives .

Scientific Research Applications

  • Furfural in Chemical Synthesis

    • Field : Chemical Engineering
    • Application : Furfural, a derivative of furan, is used in the synthesis of various useful chemicals . It’s derived from acid hydrolysis of cellulose-containing materials like sugar cane bagasse, maize cob, and rice husk .
    • Method : Its condensation with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .
    • Results : These compounds have been documented as potent anti-microbial agents against gram-positive and gram-negative bacteria .
  • Furan Platform Chemicals

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural are directly available from biomass . They are used in the manufacture of a variety of compounds .
    • Method : The manufacture of FPCs involves the switch from traditional resources like crude oil to biomass . This requires the replacement of petroleum refineries with biorefineries .
    • Results : The switch to biomass has begun to take place in substantial parts of the chemical industry .
  • Furan Derivatives in Various Industries

    • Field : Industrial Applications
    • Application : Furan derivatives are used in the production of pharmaceuticals, resin, agrochemicals, and lacquers .
    • Method : The specific methods of application or experimental procedures vary depending on the industry .
    • Results : The outcomes also vary, but the use of furan derivatives has proven beneficial in these industries .
  • Carbamothioyl-Furan-2-Carboxamide Derivatives

    • Field : Microbiology
    • Application : Synthetic carbamothioyl-furan-2-carboxamide derivatives have potential as anti-microbial agents .
    • Method : The specific methods of synthesis are not detailed in the source .
    • Results : These derivatives could be potent anti-microbial agents .
  • 2-Furancarbonitrile in Chemical Analysis

    • Field : Analytical Chemistry
    • Application : 2-Furancarbonitrile, also known as Furan-2-carbonitrile, is a chemical compound used in various chemical reactions .
    • Method : The specific methods of application or experimental procedures vary depending on the reaction .
    • Results : The outcomes also vary, but the use of 2-Furancarbonitrile has proven beneficial in these reactions .
  • 3-(2-Furoyl)-quinoline-2 carboxaldehyde in Detection of Amines and Peptides

    • Field : Biochemistry
    • Application : 3-(2-Furoyl)-quinoline-2 carboxaldehyde, a derivative of furan, has been used for the detection of amines and peptides .
    • Method : Cyanide, typically provided via KCN or NaCN salts, is a required co-substrate in the fluorogenic reaction .
    • Results : It is recognized to reach a silver stain-like high sensitivity via laser-induced fluorescence .
  • Furan-2-carbaldehydes in Synthesis of Bioactive Quinazolin-4 (3H)-ones

    • Field : Organic Chemistry
    • Application : Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones .
    • Method : The synthesis involves ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .
    • Results : The synthesized quinazolin-4 (3H)-ones have potential bioactive properties .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural are directly available from biomass . They are used in the manufacture of a variety of compounds .
    • Method : The manufacture of FPCs involves the switch from traditional resources like crude oil to biomass . This requires the replacement of petroleum refineries with biorefineries .
    • Results : The switch to biomass has begun to take place in substantial parts of the chemical industry .
  • 2-Furancarbonitrile in Chemical Reactions

    • Field : Chemical Engineering
    • Application : 2-Furancarbonitrile, also known as Furan-2-carbonitrile, is a chemical compound used in various chemical reactions .
    • Method : The specific methods of application or experimental procedures vary depending on the reaction .
    • Results : The outcomes also vary, but the use of 2-Furancarbonitrile has proven beneficial in these reactions .
  • 3-(2-Furoyl)-quinoline-2 carboxaldehyde in Detection of Amines and Peptides

    • Field : Biochemistry
    • Application : 3-(2-Furoyl)-quinoline-2 carboxaldehyde, a derivative of furan, has been used for the detection of amines and peptides .
    • Method : Cyanide, typically provided via KCN or NaCN salts, is a required co-substrate in the fluorogenic reaction .
    • Results : It is recognized to reach a silver stain-like high sensitivity via laser-induced fluorescence .
  • Furan-2-carbaldehydes in Synthesis of Bioactive Quinazolin-4 (3H)-ones

    • Field : Organic Chemistry
    • Application : Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones .
    • Method : The synthesis involves ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .
    • Results : The synthesized quinazolin-4 (3H)-ones have potential bioactive properties .

Future Directions

Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules. In recent years, heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates has received extensive attention . The future research direction and development trend of the efficient synthesis for bio-based amines are prospected .

properties

IUPAC Name

furan-2-carbonyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITJKGFKDMCINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209216
Record name 2-Furoyl cyanide
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Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-carbonyl cyanide

CAS RN

6047-91-2
Record name α-Oxo-2-furanacetonitrile
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Record name 2-Furoyl cyanide
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Record name 2-Furanglyoxylonitrile
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Record name 2-Furoyl cyanide
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Record name 2-furoyl cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Shen, B Li, L Wang, Y Zhang - Tetrahedron letters, 2005 - Elsevier
… Encouraged by this success, a variety of acyl cyanides, including substituted benzoyl, cinnamoyl, furan-2-carbonyl cyanide were then tested. The results are summarized in Table 1. …
Number of citations: 40 www.sciencedirect.com
S Yu, X You, Y Liu - Chemistry–A European Journal, 2012 - Wiley Online Library
… Heterocyclic acyl cyanides, for example, furan-2-carbonyl cyanide, reacted as well to give 16 l in 47 % yield (Table 2, entry 12). Ethyl cyanoformate was also a good substrate and the …
W Zhang, M Shi - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
… The reaction of furan-2-carbonyl cyanide (1g) with 2a produced the corresponding 3g in 89% yield under the standard conditions (Table 2, entry 7). Alkyl substrates such as 3-furan-2-…
Number of citations: 64 pubs.rsc.org
J Pradhan, A Goyal - International Journal of Pharmaceutical Research & …, 2015 - ijpras.com
… Encouraged by this success, a variety of acyl cyanides, including substituted benzoyl, cinnamoyl, furan-2-carbonyl cyanide were then tested. …
Number of citations: 16 ijpras.com
W Zhang, M Shi - Tetrahedron, 2006 - Elsevier
… The reductive coupling reaction of furan-2-carbonyl cyanide 1h also proceeded smoothly under the standard conditions to give the corresponding product 2h in 74% yield (Table 3, …
Number of citations: 21 www.sciencedirect.com

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